molecular formula C16H19ClN4OS B6444209 3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2640963-99-9

3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6444209
CAS No.: 2640963-99-9
M. Wt: 350.9 g/mol
InChI Key: BJDVKTSAXZYSJJ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized at the 1-position with a 3-cyclopropyl-1,2,4-thiadiazol-5-yl group. The cyclopropyl substituent on the thiadiazole ring may confer metabolic stability due to its strained, lipophilic nature, while the piperidine linker could enhance solubility and bioavailability compared to bulkier alternatives .

Properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c17-13-9-18-6-3-14(13)22-10-11-4-7-21(8-5-11)16-19-15(20-23-16)12-1-2-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDVKTSAXZYSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a complex organic compound with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H19ClN4S\text{C}_{15}\text{H}_{19}\text{ClN}_4\text{S}

It features a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a thiadiazole ring.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. Studies have shown that compounds containing thiadiazole rings can inhibit cell growth in various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values ranging from 0.74 to 10.0 μg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
Cell Line IC50 (μg/mL)
HCT1163.29
H46010.0
MCF-74.04

These findings suggest that the compound may share similar mechanisms of action.

The proposed mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Induction of Apoptosis : Certain studies indicate that these compounds can induce apoptosis in cancer cells without causing cell cycle arrest .
  • Inhibition of Proliferation : The compounds have been shown to inhibit the proliferation of tumor cells through various pathways, including the disruption of mitochondrial function and modulation of signaling pathways associated with cell survival and growth .

Study on Thiadiazole Derivatives

A significant study evaluated the anticancer activity of several thiadiazole derivatives, revealing that those with chlorine or bromine substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity against cancer cells .

Combination Therapy

Another research explored the synergistic effects of combining thiadiazole derivatives with traditional chemotherapeutics like doxorubicin. The results indicated improved efficacy in reducing tumor cell viability when used in combination therapy, particularly in breast cancer models characterized by poor prognosis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the piperidine and pyridine rings in 3-chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine enhances its activity against various bacterial strains. Studies have shown that derivatives of thiadiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Thiadiazole-containing compounds have been investigated for their anticancer potential. The compound's ability to interact with specific cellular targets makes it a candidate for further development as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is required to elucidate the exact mechanisms involved .

Agrochemical Applications

Pesticidal Activity
The structural characteristics of this compound suggest potential applications in crop protection. Compounds with similar structures have been noted for their effectiveness as herbicides and insecticides. The compound's efficacy against specific pests could be explored through field trials to assess its viability as a new agrochemical product .

Fungicidal Properties
In addition to its insecticidal properties, there is potential for this compound to serve as a fungicide. Research into related thiadiazole compounds has demonstrated fungicidal activity against various plant pathogens. This avenue warrants exploration to determine the effectiveness of this compound in agricultural settings .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for potential applications in polymer synthesis. Its reactive groups can be utilized to create novel polymers with tailored properties for specific applications, including coatings and adhesives .

Nanotechnology
In nanotechnology, compounds similar to this pyridine derivative have been employed in the development of nanomaterials for drug delivery systems. The ability to modify the compound for enhanced solubility and stability in biological environments could lead to innovative drug delivery methods that improve therapeutic efficacy .

Comparison with Similar Compounds

Cyclopropyl vs. Isopropyl Substitution

  • Analog : 3-Chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine () replaces cyclopropyl with isopropyl. The isopropyl group increases steric bulk (molecular weight: ~407 g/mol vs. ~393 g/mol for the target compound), which may hinder binding to sterically sensitive targets but improve metabolic stability by shielding reactive sites .

Heterocycle Core Modifications

Thiadiazole vs. Oxadiazole

  • Analog: 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride () replaces thiadiazole with oxadiazole. However, oxadiazoles are more electron-deficient, which could enhance binding to electron-rich enzymatic pockets .

Linker and Substituent Diversity

Ether vs. Sulfonamide Linkers

  • Analog : 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(2,4-dimethoxybenzyl)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide () features a sulfonamide linker instead of an ether. The sulfonamide group introduces two additional hydrogen-bond acceptors (N–O), which may improve target affinity but reduce blood-brain barrier penetration due to increased polarity (clogP ~2.8) .

Piperidine vs. Piperazine

  • Analog: 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine () replaces piperidine with piperazine. The additional nitrogen in piperazine increases basicity (pKa ~9.5 vs.

Data Table: Key Structural and Inferred Properties

Compound Name Molecular Weight (g/mol) Heterocycle Substituent (R) Linker Type H-Bond Donors/Acceptors Estimated clogP
3-Chloro-4-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine 393.86 Thiadiazole Cyclopropyl Ether 0/5 3.2
3-Chloro-4-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine () 407.91 Thiadiazole Isopropyl Ether 0/5 3.8
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl () 279.76 Oxadiazole 4-Methylphenyl None 2/4 2.1
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine () 237.33 Thiadiazole Cyclopropyl None 0/4 1.9

Discussion of Pharmacological Implications

  • Target Compound : The cyclopropyl-thiadiazole-piperidine scaffold balances lipophilicity and solubility, making it suitable for oral administration. The chlorine atom on pyridine may direct electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .
  • Sulfonamide Analogs () : Higher polarity may limit CNS activity but improve renal excretion, reducing toxicity risks. The trifluoromethoxy group could enhance metabolic stability via fluorine’s inductive effect .
  • Piperazine Derivatives (): Increased solubility may favor intravenous formulations, though reduced lipophilicity could limit tissue distribution .

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